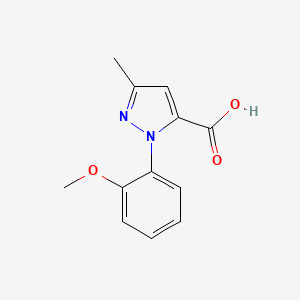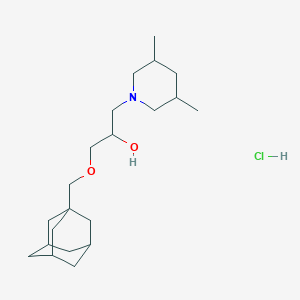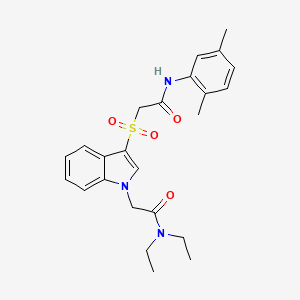
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Synthesis Analysis
Phenolic compounds can be synthesized through various methods. For example, 1,2,3-triazoles can be synthesized from reactions of diazo compounds and carbodiimides, amines, enolizable ketones, and azides .Molecular Structure Analysis
The molecular structure of phenolic compounds is determined by their chemical formula and the arrangement of atoms. For example, (2-Methoxyphenyl)acetic acid has a molecular formula of C9H10O3 .Chemical Reactions Analysis
Phenolic compounds undergo several reactions such as glucuronidation, sulfonation, and methylation . The specific reactions would depend on the exact structure of the compound.Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . For example, 2-Methoxyphenol has a boiling point of 205 °C .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is part of a broader family of chemical structures that have been extensively studied for their unique properties and synthesis methods. One closely related compound, 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, showcases the complexity and regiospecificity of synthesis within this chemical family. The determination of its structure, through spectroscopic techniques and crystal X-ray analysis, highlights the challenges and intricacies of synthesizing and identifying these compounds accurately (Kumarasinghe, Hruby, & Nichol, 2009).
Cytotoxicity and Biological Activities
Research into derivatives of pyrazole carboxylic acids has shown potential in the field of medicine, particularly in the study of cytotoxic activities against various cancer cells. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation against Ehrlich Ascites Carcinoma (EAC) cells reveal the potential of these compounds for anticancer applications (Hassan, Hafez, & Osman, 2014).
Molecular Conformation and Hydrogen Bonding
The study of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, including those with methoxyphenyl groups, has provided insight into hydrogen bonding and molecular conformation. These studies contribute to the understanding of how these compounds interact in solid states, influencing their physical properties and potential applications in materials science (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).
Nonlinear Optical Properties
Research into the nonlinear optical properties of pyrazole derivatives, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, underscores the potential of these compounds in the development of new materials for optical applications. The experimental and theoretical study of these properties opens avenues for their use in photonics and optoelectronics (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Auxin Activities and Agricultural Applications
Some pyrazole carboxylic acid derivatives have been synthesized and evaluated for their auxin activities, offering insights into their potential use in agriculture as growth regulators or herbicides. Although the auxin activities of these compounds were not high, the research provides a foundation for the development of new agricultural chemicals (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Compounds with similar structures have been studied for their pharmacokinetic properties .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of the compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-7-10(12(15)16)14(13-8)9-5-3-4-6-11(9)17-2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFVVFYZOWQUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethylthiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2802359.png)

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2802362.png)

![N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide](/img/structure/B2802369.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2802372.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2802373.png)


![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2802377.png)
![5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2802378.png)

![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2802380.png)
